3,4,5-trimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group and a triazolothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the trimethoxyphenyl derivativeCommon reagents used in these reactions include ortho esters and hydrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-fungal, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to the disruption of cellular processes essential for cancer cell survival . The compound also triggers caspase activation, which is involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.
Uniqueness
What sets 3,4,5-TRIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE apart is its unique combination of the trimethoxyphenyl and triazolothiadiazole moieties, which confer a broad spectrum of bioactivity. This makes it a versatile compound for various biomedical applications.
Properties
Molecular Formula |
C21H21N5O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H21N5O4S/c1-12-23-24-21-26(12)25-20(31-21)14-7-5-13(6-8-14)11-22-19(27)15-9-16(28-2)18(30-4)17(10-15)29-3/h5-10H,11H2,1-4H3,(H,22,27) |
InChI Key |
HDZBNULNKWPPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.